N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is an organic compound that features a triazine ring and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carboxylic acid derivatives. The compound is used in reactions such as the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of carboxylic acid derivatives. For example, it can facilitate the formation of amides from the corresponding carboxylic acid and amine . This can have various downstream effects depending on the specific biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzo[d]thiazole-6-carboxamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo several types of chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification: It can react with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran with N-methylmorpholine as a base.
Esterification: Conducted in alcohol solvents such as methanol or ethanol.
Substitution Reactions: Often involve nucleophiles like amines or alcohols.
Major Products
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Organic Synthesis: Used as a reagent for activating carboxylic acids in peptide synthesis.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its combination of a triazine ring and a benzo[d]thiazole moiety
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-21-13-17-11(18-14(19-13)22-2)6-15-12(20)8-3-4-9-10(5-8)23-7-16-9/h3-5,7H,6H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSRUUNXWMKFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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